Bicyclo(2.2.1)heptan-2-one, 3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethyl-, (1R,4S)-

Description

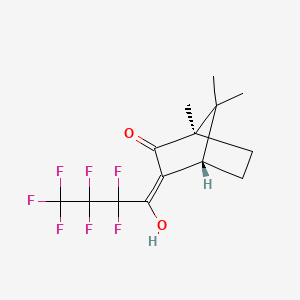

The compound Bicyclo(2.2.1)heptan-2-one, 3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethyl-, (1R,4S)- is a camphor-derived bicyclic ketone with a unique heptafluorinated hydroxybutylidene substituent. Its structure combines a rigid bicyclo[2.2.1]heptane skeleton with stereochemical specificity (1R,4S) and a highly fluorinated side chain.

Properties

CAS No. |

63180-06-3 |

|---|---|

Molecular Formula |

C14H15F7O2 |

Molecular Weight |

348.26 g/mol |

IUPAC Name |

(1R,3E,4S)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6,23H,4-5H2,1-3H3/b9-7+/t6-,11+/m1/s1 |

InChI Key |

KAYHPSDEMCKVKU-QNZJVTBRSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)/C(=C(/C(C(C(F)(F)F)(F)F)(F)F)\O)/C2=O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the bicyclo[2.2.1]heptane core. Common reagents used in the synthesis include fluorinating agents, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), and catalysts like palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often requiring low temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to introduce hydrogen atoms, potentially altering its fluorinated structure.

Substitution: Fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and proteins can provide insights into the role of fluorine in biological processes.

Medicine

In medicine, fluorinated compounds like this one are often explored for their potential as pharmaceuticals. The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates, making them more effective in treating various diseases.

Industry

Industrially, (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, affecting its activity in biological systems. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclo[2.2.1]heptan-2-one Derivatives

A diverse array of bicyclo[2.2.1]heptan-2-one derivatives exists, differing in substituents and stereochemistry. Key examples include:

Table 1: Comparison of Substituents and Properties

Physicochemical Properties

- Fluorination Impact: The heptafluoro group increases molecular weight (~358 g/mol) and polarity compared to non-fluorinated analogs (e.g., 3-benzylidene derivative: 240 g/mol). Fluorine atoms enhance thermal stability and resistance to metabolic degradation .

- Thermodynamic Data : Simple derivatives like 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one exhibit sublimation enthalpy (ΔsubH) of ~55 kJ/mol, while fluorination likely elevates this due to stronger intermolecular forces .

Key Differentiators of the Target Compound

Fluorination Degree: The heptafluoro substituent distinguishes it from trifluoro or non-fluorinated analogs, offering unique electronic and steric profiles.

Stereochemical Specificity : The (1R,4S) configuration ensures precise spatial arrangement, critical for chiral applications in catalysis or drug design .

Hydroxy Group : Enables H-bonding interactions, contrasting with purely hydrophobic substituents (e.g., benzylidene or methyl groups) .

Biological Activity

Bicyclo(2.2.1)heptan-2-one, specifically the compound 3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethyl-, (1R,4S)- is a complex bicyclic compound that has garnered attention for its significant biological activities. This article explores its structure, biological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with a ketone functional group at the 2-position and a unique heptafluorinated hydroxybutylidene substituent at the 3-position. The presence of three methyl groups at the 1 and 7 positions enhances its steric properties and stability.

| Property | Description |

|---|---|

| Molecular Formula | C14H14F7O |

| Molecular Weight | 360.25 g/mol |

| Functional Groups | Ketone, Hydroxybutylidene |

| Core Structure | Bicyclo[2.2.1]heptane |

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities primarily through its interactions with various receptors and its effects on cellular processes:

- CXCR2 Antagonism : The compound has been shown to act as an antagonist to the chemokine receptor CXCR2. This receptor is implicated in inflammatory responses and cancer metastasis. In vitro studies demonstrated that derivatives of bicyclo(2.2.1)heptan-2-one can significantly inhibit cell migration in highly metastatic pancreatic cancer cell lines (CFPAC1), suggesting potential therapeutic applications in oncology .

- Metabolic Stability : In vitro metabolism studies revealed that the compound exhibits good stability in simulated gastric fluid compared to simulated intestinal fluid. This stability is crucial for oral bioavailability and therapeutic efficacy .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of bicyclo(2.2.1)heptan-2-one derivatives:

- Cell Migration Inhibition : The treatment with compound 2e (a derivative) resulted in a significant reduction in the number of CFPAC1 cells migrating through a Transwell membrane compared to control groups (727 vs. 1221 cells) over 48 hours .

- Mechanism of Action : Computational docking studies suggested that the bicyclo[2.2.1]heptane moiety interacts favorably with key residues in the CXCR2 binding pocket, enhancing its antagonistic activity against this receptor .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.